Potency of a 1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole-Based Advanced Intermediate for Casein Kinase I Inhibition
A patent-derived compound (US9556179, Compound 286) featuring the 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole core demonstrates exceptionally potent inhibition of Casein Kinase I delta (CK1δ) and Casein Kinase I epsilon (CK1ε). This data establishes the scaffold as a privileged structure for high-affinity interactions with this specific class of kinases [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 0.727 nM (CK1δ); 6.78 nM (CK1ε) |
| Comparator Or Baseline | Not provided in this data source (Baseline is the kinase activity in the absence of the inhibitor). |
| Quantified Difference | Sub-nanomolar potency (0.727 nM) for CK1δ. |
| Conditions | V-bottom 384-well plate kinase assay, pH 7.4, 25°C. [1] |
Why This Matters
This provides a validated and quantified potency benchmark for further SAR studies, demonstrating the value of this specific difluoroethyl-imidazole core for kinase inhibitor development.
- [1] BindingDB. BDBM274711: N-(6-(1-(2,2-difluoroethyl)-2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)imidazo[1,2-b]pyridazin-2-yl)-2-fluoroisonicotinamide. US9556179, Compound 286. IC50: 0.727 nM (CK1δ); 6.78 nM (CK1ε). Accessed April 17, 2026. View Source
